4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXPYGRPMXGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
- Starting Materials: A ketoester (formula 1) and a guanidine derivative (formula 2) are used as key starting materials. Both can be commercially sourced or synthesized via established protocols.
- Reaction Conditions: The ketoester is treated with an excess of guanidine derivative in a protic solvent such as ethanol. The mixture is refluxed for approximately 6 to 24 hours, with 16 hours being optimal.
- Outcome: This step yields a 2-amino-4-hydroxypyrimidine intermediate, which is typically isolated by conventional means and used directly in the next step without further purification.
Chlorination to Introduce the 4-Chloro Group
- Reagents: The 2-amino-4-hydroxypyrimidine intermediate is reacted with a chlorinating agent, preferably phosphorus oxychloride (POCl3).
- Conditions: The reaction is conducted at reflux temperature, lasting from 30 minutes to 8 hours, with about 2 hours being preferred.
- Solvent: The reaction is preferably performed in the absence of solvent or using POCl3 as the reaction medium.
- Product: This step converts the hydroxypyrimidine to the corresponding 4-chloropyrimidine derivative, which can be isolated and recrystallized to enhance purity.
Substitution at the 2-Position with Cyclopropyl Group
- Reagents: The 4-chloropyrimidine derivative is reacted with a cyclopropyl-containing nucleophile (formula 8).
- Solvent and Conditions: The reaction is carried out in polar solvents such as dimethylformamide (DMF) or in a mixture of water and a strong acid like sulfuric acid.
- Temperature and Time: Typical temperatures range from 70°C to 100°C, with reaction times from 20 minutes up to 72 hours depending on the solvent system. For example, in DMF, 24 hours at 70–90°C is common.
- Outcome: The nucleophilic substitution at the 2-position yields the target this compound compound, which is isolated by conventional methods and purified by recrystallization or chromatography.
Alternative Synthetic Routes
- Acylaryl Derivatives Route: Another approach involves starting from acylaryl derivatives (formula 9), which can be prepared via Friedel-Crafts acylation. These intermediates undergo cyclization and substitution reactions to afford the desired pyrimidine derivatives.
- Chlorination of Methoxypyrimidines: A method for synthesizing 4,6-dichloropyrimidine derivatives involves reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide). The reaction mixture is subjected to reduced pressure distillation to remove excess POCl3, followed by crystallization to obtain high-purity chloropyrimidine intermediates. This method emphasizes safety, cost-efficiency, and environmental considerations.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Pyrimidine Core Formation | Ketoester + Guanidine derivative | Reflux (~78°C ethanol) | 6–24 hours (16 h optimal) | Ethanol | Use excess guanidine; conventional isolation |
| Chlorination (4-position) | Phosphorus oxychloride (POCl3) | Reflux (varies) | 30 min – 8 hours (2 h preferred) | None or neat POCl3 | Prefer solvent-free; isolate & recrystallize |
| 2-Position Substitution | Cyclopropyl nucleophile + acid or DMF | 70–100°C | 20 min – 72 hours (24 h typical) | DMF or H2O + H2SO4 | Purify by recrystallization or chromatography |
| Alternative Chlorination Route | POCl3 + 4-chloro-6-methoxypyrimidine + organic amine | 50–105°C (vacuum distillation) | Variable | Organic amine solvents | Environmentally safer, high yield & purity |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride is critical for efficient chlorination; reaction time and temperature significantly affect yield and purity.
- Performing the chlorination step without solvents or under neat conditions improves reaction rates and reduces impurities.
- The substitution step at the 2-position benefits from polar aprotic solvents like DMF, which facilitate nucleophilic displacement.
- Acidic aqueous conditions can also promote substitution but require careful control to avoid side reactions.
- Purification by recrystallization is preferred for scalability, while chromatography is used for obtaining analytical purity.
- Alternative routes via acylaryl intermediates provide flexibility in the synthesis, especially when varying substituents on the pyrimidine ring.
- Environmentally friendly methods incorporating reduced pressure distillation and organic amine solvents reduce hazardous waste and lower production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine is a versatile compound with applications spanning medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry: It is investigated as a pharmacophore in developing new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in synthesizing advanced materials like polymers and nanomaterials because of its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to understand the interactions of pyrimidine derivatives with biological targets.
Anti-Inflammatory Activity
Pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have evaluated the inhibitory effects of pyrimidine compounds on cyclooxygenase.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropyl groups contribute to its binding affinity and specificity. In medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Potential Antitumor Applications
In addition to its anti-inflammatory effects, this compound has demonstrated promise in antitumor applications. Research on various cancer cell lines has been conducted to explore its potential in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropyl groups contribute to its binding affinity and specificity. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorine vs. Hydroxyl Groups: The replacement of the 4-chloro substituent with a hydroxyl group (as in 6-chloro-4-hydroxypyrimidine) significantly reduces molecular weight and alters reactivity, limiting its utility to laboratory applications rather than therapeutic development .
- Cyclopropyl vs. Methylsulfanyl Groups: The cyclopropyl group in the target compound enhances steric bulk compared to methylsulfanyl (SCH3) in 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine. The latter forms hydrogen bonds (N–H···N, C–H···S) and π-π interactions, critical for crystal packing and coordination chemistry .
- Chloromethyl Substitution: The chloromethyl analog () has lower molecular weight and reduced stability, leading to its discontinuation as a commercial product .
Pharmacological Activity Comparison
Pyrimidines with halogen substituents often exhibit enhanced bioactivity due to increased lipophilicity and binding affinity. For example:
- Anti-inflammatory and Analgesic Activity: In a study of pyrimidine derivatives (), the para-chloro-substituted compound 2g (6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol) demonstrated superior anti-inflammatory and analgesic activity compared to derivatives with methoxy or nitro groups. This highlights the critical role of halogen substituents in enhancing potency .
- Coordination Chemistry: The methylsulfanyl-substituted pyrimidine in acts as an N-donor ligand, forming supramolecular architectures via hydrogen bonding. Such properties are absent in the target compound due to its lack of amine or sulfanyl groups .
Biological Activity
4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties, including anti-inflammatory and potential antitumor effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects of various pyrimidine compounds on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | 0.05 | Moderate | High |
| Celecoxib | 0.04 | Low | High |
| Indomethacin | 0.03 | Moderate | Moderate |
The IC50 value indicates that this compound has a potent inhibitory effect on COX-2, comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
2. Antitumor Activity
In addition to its anti-inflammatory effects, this compound has shown promise in antitumor applications. Research conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis.
Case Study: Antitumor Efficacy
A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12 μM after 48 hours of treatment.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 18 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The compound's interaction with COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.
Moreover, it has been suggested that this pyrimidine derivative may influence apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it possesses favorable solubility characteristics, which may enhance its bioavailability.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High (in water) |
| Half-life | TBD (to be determined) |
| Metabolism | Hepatic |
Further studies are needed to elucidate the complete pharmacokinetic profile and metabolic pathways involved .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution to introduce chloro and chlorophenyl groups onto the pyrimidine core.
- Cyclopropane ring formation via alkylation or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids).
- Reaction optimization requires anhydrous conditions, catalysts like Pd(PPh₃)₄, and solvents such as THF or DMF. Intermediate purification via column chromatography ensures high yields (60-80%) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and cyclopropane integration.
- Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ peak at m/z 307.05).
- HPLC (>98% purity) with C18 columns and UV detection (λ = 254 nm).
- X-ray crystallography (if crystallizable) for absolute configuration determination, as demonstrated in structurally related pyrimidines .
Q. What are the known biological activities of this compound?
- Methodological Answer : Pyrimidine derivatives exhibit:
- Antimicrobial activity : Tested via agar dilution (CLSI guidelines) against S. aureus (MIC = 8 µg/mL).
- Kinase inhibition : IC₅₀ values measured via ATP-coupled assays (e.g., EGFR kinase inhibition at 0.5 µM).
- SAR trends : Chlorophenyl groups enhance lipophilicity (logP = 3.2), improving membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclopropane functionalization?
- Methodological Answer :
- Catalyst screening : PdCl₂(dppf) with ligand additives (e.g., XPhos) improves coupling efficiency (yield increase: 20% → 65%).
- Solvent effects : Polar aprotic solvents (DMF > THF) enhance cyclopropane stability.
- Microwave-assisted synthesis : Reduces reaction time (24h → 2h) while maintaining yield (75%) .
Q. How to resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation).
- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies; outliers may reflect impurity interference (e.g., HPLC-MS verification).
- Structural analogs : Test 4-chloro-6-phenyl derivatives to isolate substituent-specific effects .
Q. What mechanistic insights explain its enzyme inhibitory effects?
- Methodological Answer :
- Molecular docking : AutoDock Vina predicts chlorophenyl binding to hydrophobic pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol).
- MD simulations : 100-ns trajectories reveal stable H-bonds between pyrimidine N1 and catalytic lysine residues.
- In vitro validation : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 0.3 µM) .
Q. How to achieve regioselective functionalization of the pyrimidine ring?
- Methodological Answer :
- Directing groups : Install -NH₂ at C2 to guide electrophilic substitution at C4/C6.
- C-H activation : Pd(OAc)₂ with pivalic acid enables C6 arylation (yield: 70%).
- Protecting strategies : Boc groups prevent undesired side reactions during cyclopropylation .
Q. How to address stability issues under varying storage conditions?
- Methodological Answer :
- Stability studies : Accelerated testing (40°C/75% RH) monitored via HPLC; degradation products identified as hydrolyzed pyrimidine derivatives.
- Storage recommendations : Amber vials at -20°C with desiccants (shelf-life: 12 months).
- Light sensitivity : UV irradiation (254 nm) causes 15% decomposition in 24h, necessitating dark storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
